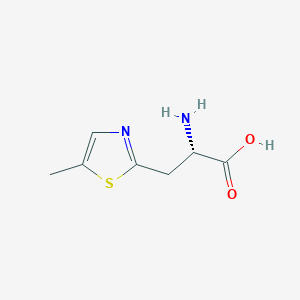![molecular formula C13H23NO B13074535 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is a complex organic compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound features a unique structure that includes a ketone group, a secondary amine, and a pyrrolidine ring . It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid . This process includes addition, oximization, and esterification reactions, which are carried out under moderate conditions to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal mycelium . The compound likely interacts with key enzymes or proteins involved in fungal cell wall synthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A similar compound with a pyridine ring instead of the pyrrolidine ring.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a triazole ring, offering different chemical properties.
Uniqueness
3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one is unique due to its specific structural features, including the octahydrocyclopenta[c]pyrrol ring system. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized research applications.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
1-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H23NO/c1-13(2,3)12(15)7-11-10-6-4-5-9(10)8-14-11/h9-11,14H,4-8H2,1-3H3 |
Clave InChI |
RISRJIZNDBWPHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC1C2CCCC2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


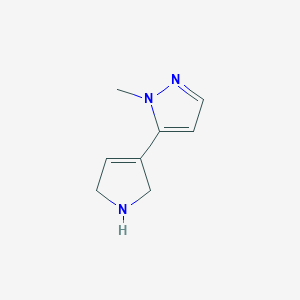
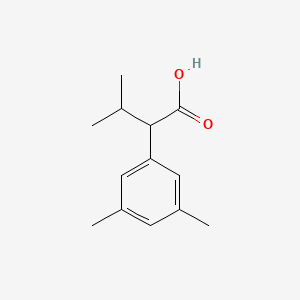
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

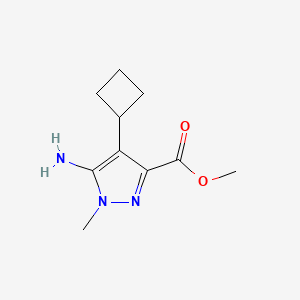
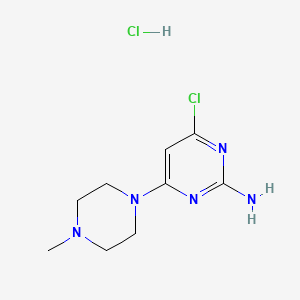
![Cis-1-[(tert-butoxy)carbonyl]piperidine-3,4-dicarboxylicacid](/img/structure/B13074491.png)
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
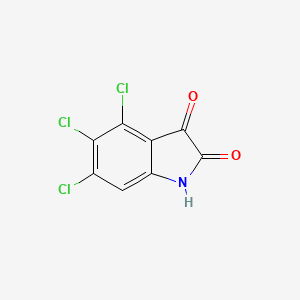
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
